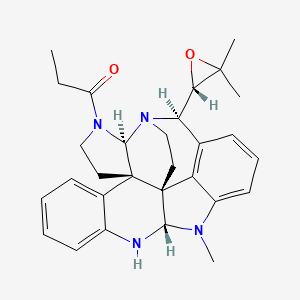
Communesin G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Communesin G is a natural product found in Botrytis and Penicillium with data available.
Wissenschaftliche Forschungsanwendungen
1. Chemical Properties and Biological Activity
Communesin G, along with Communesin H, is a new alkaloid isolated from the psychrotolerant fungus Penicillium rivulum. Despite their unique chemical structure, these compounds were found to be inactive in antimicrobial, antiviral, and anticancer assays, contrasting with other known communesins (Dalsgaard et al., 2005).
2. Synthetic Studies and Structural Analysis
Extensive synthetic studies have been conducted on communesins, including this compound. The challenging structural framework of these alkaloids, including their heptacyclic indole alkaloids structure, has inspired numerous synthetic and analytical studies. These studies have led to the development of various synthetic methodologies and have also helped in the determination of the absolute configuration of these molecules (Zuo & Ma, 2011).
3. Biosynthetic Pathway Elucidation
Research has focused on elucidating the biosynthetic pathway of communesins, including this compound. The genetic and biochemical basis of their biosynthesis in Penicillium species has been explored, revealing that these compounds are biosynthesized from simple precursors like tryptamine and aurantioclavine (Lin et al., 2015).
4. Comparative Analysis and Derivative Synthesis
There has been a unified enantioselective total synthesis and evaluation of all known epoxide-containing communesin alkaloids, including this compound. This research has provided insights into the structure-activity relationships of these alkaloids and their derivatives, offering potential avenues for developing new pharmaceuticals (Pompeo et al., 2019).
Eigenschaften
Molekularformel |
C29H34N4O2 |
|---|---|
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
1-[(2R,6S,14S,22S,25R)-25-[(2S)-3,3-dimethyloxiran-2-yl]-15-methyl-1,3,13,15-tetrazaheptacyclo[18.4.1.02,6.06,22.07,12.014,22.016,21]pentacosa-7,9,11,16,18,20-hexaen-3-yl]propan-1-one |
InChI |
InChI=1S/C29H34N4O2/c1-5-21(34)32-15-13-28-18-10-6-7-11-19(18)30-25-29(28)14-16-33(26(28)32)23(24-27(2,3)35-24)17-9-8-12-20(22(17)29)31(25)4/h6-12,23-26,30H,5,13-16H2,1-4H3/t23-,24+,25+,26+,28-,29-/m1/s1 |
InChI-Schlüssel |
OMFQPKNORYZBSJ-HLYNDKHPSA-N |
Isomerische SMILES |
CCC(=O)N1CC[C@@]23[C@@H]1N4CC[C@@]25[C@@H](NC6=CC=CC=C36)N(C7=CC=CC(=C57)[C@@H]4[C@H]8C(O8)(C)C)C |
Kanonische SMILES |
CCC(=O)N1CCC23C1N4CCC25C(NC6=CC=CC=C36)N(C7=CC=CC(=C57)C4C8C(O8)(C)C)C |
Synonyme |
communesin G |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


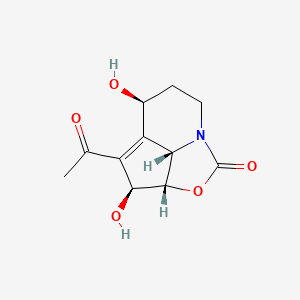
![methyl (1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1245809.png)
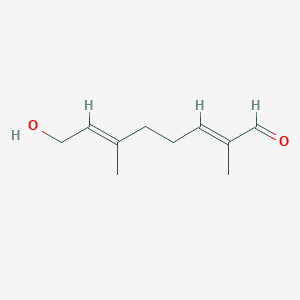


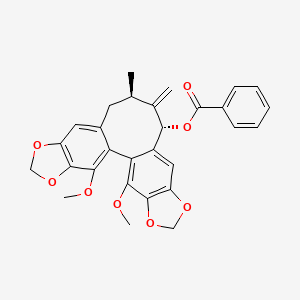
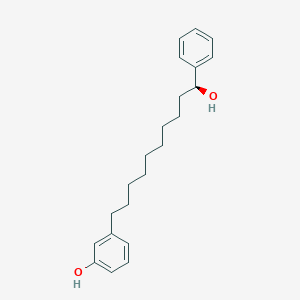
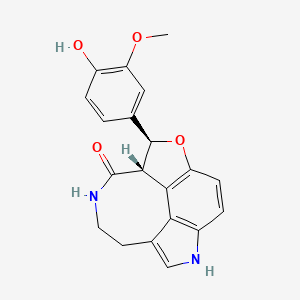

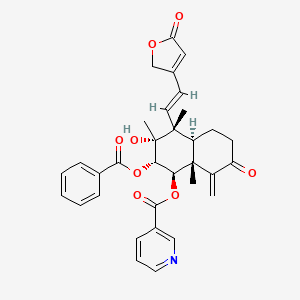


![(3E,5E,7Z)-8-[2-[(Z)-but-1-enyl]-4-methylphenyl]nona-3,5,7-trienoic acid](/img/structure/B1245827.png)

